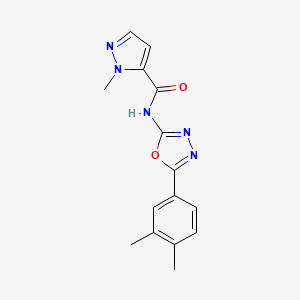

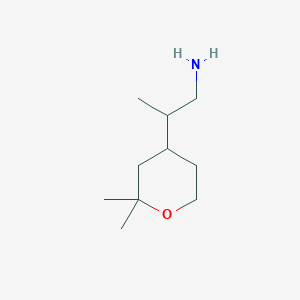

N-(5-(3,4-二甲基苯基)-1,3,4-恶二唑-2-基)-1-甲基-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide and related compounds involves multiple steps, including cyclization and condensation reactions. For instance, a series of substituted benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting compound . Another related compound was synthesized by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative . These methods highlight the versatility of pyrazole and oxadiazole scaffolds in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, the structure of a cannabimimetic designer drug with a pyrazole skeleton was determined using NMR and MS, with the aid of shift prediction programs to confirm the structure . Crystal structure determination has also been employed to understand the molecular conformation and intermolecular interactions of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazole and oxadiazole derivatives is influenced by the presence of substituents on the rings. These compounds can undergo various chemical reactions, including cyclization and oxidative cyclization, to form new heterocyclic systems . The presence of functional groups such as amides and carboxamides also allows for further chemical modifications, which can be exploited to enhance biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal packing is often stabilized by hydrogen bonds and π-interactions, as observed in the X-ray structure characterization of antipyrine derivatives . These interactions can significantly influence the solubility, stability, and bioavailability of the compounds. Additionally, the presence of halogen substituents can affect the lipophilicity and, consequently, the pharmacokinetic properties .

Biological Evaluation

The biological activities of these compounds have been evaluated in various assays. Benzamide derivatives have shown inhibitory potential against alkaline phosphatases and ecto-5'-nucleotidases, suggesting their potential to bind nucleotide protein targets . Antimicrobial evaluations have revealed that some pyrazole integrated oxadiazoles possess potent to weak activity against bacteria and fungi . Moreover, antitubercular screening of oxadiazole-pyrazole derivatives has identified lead molecules with significant activity against Mycobacterium tuberculosis, without toxicity to normal cell lines .

科学研究应用

抗抑郁和抗惊厥活性

研究表明,与 N-(5-(3,4-二甲基苯基)-1,3,4-恶二唑-2-基)-1-甲基-1H-吡唑-5-甲酰胺 相似的衍生物表现出显著的抗抑郁和抗惊厥活性。例如,由取代的羧酸酰肼合成的化合物显示出显着的抗抑郁活性,可与丙咪嗪相当或超过丙咪嗪,并对小鼠模型中诱发的阵挛性癫痫发作具有显着的抗惊厥作用 (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009)。

细胞毒性活性

另一项研究探索了苯并[b][1,6]萘啶的甲酰胺衍生物的合成,揭示了对各种癌细胞系具有有效的细胞毒活性,表明在癌症治疗中具有潜在的治疗应用 (Deady 等人,2003)。

抗菌剂

衍生物还显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌,突出了开发新型抗菌剂的潜力。这些化合物经过评估,对哺乳动物细胞系的细胞毒活性,证明在非细胞毒性浓度下具有抗菌活性 (Palkar 等人,2017)。

抗过敏活性

对 2-烷基-3,4-二甲基呋并[2,3-c]吡唑-5-甲酰胺和相关化合物的研究揭示了有希望的抗过敏作用,某些衍生物显示出有效的抗过敏活性,而对肥大细胞脱颗粒没有显着的抑制作用。这表明对各种介质具有保护作用,有助于抗过敏药物的开发 (Huang 等人,1994)。

大麻素受体拮抗剂

该化合物已被用于与大麻素系统相关的研究中,其中确定了作为大麻素受体有效特异拮抗剂的衍生物。这些研究对于理解大麻素受体相互作用和开发治疗剂以减轻大麻素的不良影响至关重要 (Lan 等人,1999)。

作用机制

安全和危害

属性

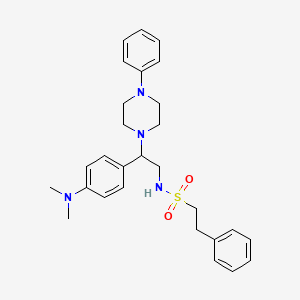

IUPAC Name |

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-9-4-5-11(8-10(9)2)14-18-19-15(22-14)17-13(21)12-6-7-16-20(12)3/h4-8H,1-3H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFJRXNRXAGBRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NN3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2503848.png)

![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503854.png)

![(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2503858.png)